molecular formula C10H12O3 B1584446 Methyl 2-ethoxybenzoate CAS No. 3686-55-3

Methyl 2-ethoxybenzoate

Cat. No.: B1584446
CAS No.: 3686-55-3
M. Wt: 180.2 g/mol
InChI Key: QAYQKAPOTVSWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-ethoxybenzoate” is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as “Benzoic acid, o-ethoxy-, methyl ester” and "Methyl o-ethoxybenzoate" .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Cosmetic and Personal Care Product Preservative

Methyl 2-ethoxybenzoate, a derivative of methyl paraben, is widely used as an anti-microbial agent in cosmetics and personal care products. A study analyzing the crystal structure and intermolecular interactions of methyl 4-hydroxybenzoate, a close relative, provides insight into its stability and effectiveness as a preservative. This study also utilized computational calculations to better understand the pharmaceutical activity of the molecule (Sharfalddin et al., 2020).

Medical Imaging Applications

This compound derivatives have been investigated for their potential in medical imaging, particularly in positron emission tomography (PET) for Alzheimer's disease. One study synthesized and evaluated radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques, demonstrating their effectiveness as PET agents (Cui et al., 2012).

Antibacterial Applications

In the context of antibacterial applications, a derivative of this compound, 4-ethoxybenzoic acid, has shown potential in inhibiting Staphylococcus aureus biofilm formation. The compound also enhances the effectiveness of vancomycin against biofilms, suggesting its potential as an anti-pathogenic agent (Campbell et al., 2020).

Anticancer Research

This compound derivatives have been explored in the context of anticancer research. A study synthesized compounds modified from a 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus, identifying them as potent antiproliferative agents targeting tubulin at the colchicine binding site, leading to apoptotic cell death in cancer cells (Romagnoli et al., 2008).

Environmental Studies

In environmental research, derivatives of this compound, like parabens, have been studied for their environmental impact. A study focused on the photodegradation of parabens, including this compound, to understand their behavior in aquatic environments and potential as environmental contaminants (Gmurek et al., 2015).

Interaction with Other Chemicals

A study explored the interaction between 2-Ethoxybenzoic Acid (EBA) and eugenol, finding that EBA could scavenge radicals generated by eugenol, thereby reducing its cytotoxicity. This suggests a potential role for this compound in moderating the effects of other chemicals (Fujisawa et al., 2003).

Therapeutic and Antioxidant Applications

A novel derivative of this compound demonstrated significant antioxidant activity. The study synthesized a compound with a 1,2,4-triazole Schiff base, highlighting its potential therapeutic applications due to its antioxidative properties (Medetalibeyoglu, 2021).

Safety and Hazards

When handling “Methyl 2-ethoxybenzoate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Biochemical Analysis

Biochemical Properties

Methyl 2-ethoxybenzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the methylation process, such as S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT). This interaction is crucial for the biosynthesis of volatile esters like methylbenzoate . Additionally, this compound can bind to specific proteins, affecting their structural conformation and activity .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the metabolic pathways of benzoate catabolism . Furthermore, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes, thereby altering cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to cause alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects. At higher doses, this compound can cause toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level leads to significant changes in cellular function and overall health of the animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the benzoate catabolism pathway. It interacts with enzymes such as benzoate 1,2-dioxygenase, which catalyzes the initial step in the aerobic degradation of benzoate . This interaction leads to the formation of intermediate metabolites that are further processed in the metabolic pathway. This compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been localized to the cytosol, where it participates in various biochemical reactions . Its subcellular localization can influence its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

methyl 2-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-7-5-4-6-8(9)10(11)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYQKAPOTVSWLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324409
Record name Methyl 2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3686-55-3
Record name Methyl 2-ethoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3686-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 406652
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003686553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3686-55-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-ethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-ethoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Concentrated sulphuric acid (0.5 ml) was added to a solution of 2-ethoxybenzoic acid (50 g, 0.301 mol) in methanol (500 ml) and the resulting mixture heated under reflux for 70 hours, then evaporated under reduced pressure to give an oil which was dissolved in dichloromethane (300 ml). This solution was washed successively with water (150 ml), aqueous sodium bicarbonate solution (150 ml) and water (150 ml), then evaporated under reduced pressure to give the title compound (49.7 g) as an oil. δ (CDCl3): 1.44 (3H,t), 3.90 (3H,s), 4.12 (2H,q), 6.95 (2H,m), 7.44 (1H,t), 7.78 (1H,d).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-ethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-ethoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-ethoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-ethoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-ethoxybenzoate
Reactant of Route 6
Methyl 2-ethoxybenzoate
Customer
Q & A

Q1: What is the primary use of methyl 2-ethoxybenzoate in the context of the provided research papers?

A1: Based on the research, this compound serves as a starting material in synthesizing pharmaceutical intermediates. Specifically, it is used in the synthesis of vardenafil, a drug used to treat erectile dysfunction []. The process involves a three-step reaction starting with the hydrazinolysis of this compound with hydrazine hydrate [].

Q2: Has this compound been explored for applications beyond vardenafil synthesis?

A2: Yes, the research indicates its application in developing MRI contrast agents. One study highlights its use in synthesizing a cyclen-based ligand, 1,4,7-tris(carboxymethyl)-10-(methyl,2-ethoxybenzoate)1,4,7,10-tetraazacyclododecane (DO3A-MEB), which, upon complexation with Gadolinium (Gd), forms a stable complex exhibiting enhanced relaxivity compared to the commercially available Gd-DTPA contrast agent [].

Q3: What are the confirmed structural characteristics of this compound?

A3: While the provided abstracts don't detail the spectroscopic data, the structure of the final products synthesized using this compound, namely 2-ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide, has been confirmed using ¹H NMR and MS techniques [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.